Oxydisulfoton

Catalog No.
S538419
CAS No.
2497-07-6
M.F
C8H19O3PS3
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxydisulfoton

CAS Number

2497-07-6

Product Name

Oxydisulfoton

IUPAC Name

diethoxy-(2-ethylsulfinylethylsulfanyl)-sulfanylidene-λ5-phosphane

Molecular Formula

C8H19O3PS3

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C8H19O3PS3/c1-4-10-12(13,11-5-2)14-7-8-15(9)6-3/h4-8H2,1-3H3

InChI Key

UPUGLJYNCXXUQV-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)SCCS(=O)CC

Solubility

Soluble in DMSO

Synonyms

Oxydisulfoton; Ethylthiometon sulfoxide; Disyston S; S 309; BRN 1712528; Caswell No. 340A;

Canonical SMILES

CCOP(=S)(OCC)SCCS(=O)CC

Description

The exact mass of the compound Oxydisulfoton is 290.0234 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Insecticide Mode of Action

Oxydisulfoton was once a widely used insecticide due to its effectiveness against a broad spectrum of sucking and chewing insects that attack various crops. It functions as an acetylcholinesterase (AChE) inhibitor. AChE is a vital enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting AChE, oxydisulfoton causes an accumulation of acetylcholine at nerve synapses, leading to uncontrolled muscle stimulation, paralysis, and ultimately death of the insect.

Research on Alternative Pest Control Strategies

Due to its high toxicity and environmental concerns, oxydisulfoton has been banned or severely restricted in many countries []. However, research involving oxydisulfoton can still be valuable for scientific progress. Studies have compared its effectiveness with newer, safer insecticides to develop more sustainable pest control strategies [, ]. This research helps scientists understand the mechanisms of action of different insecticides and identify potential targets for the development of more selective and environmentally friendly alternatives.

Environmental Fate Studies

Oxydisulfoton's persistence in the environment has been a major concern. Research on its environmental fate helps scientists understand its degradation pathways in soil and water []. This information is crucial for assessing potential risks to non-target organisms and developing strategies to minimize environmental contamination.

Studies on Degraded Products

Oxydisulfoton breaks down into various products, some of which may also be toxic. Research on the toxicity and environmental behavior of these degraded products is essential for a complete risk assessment of oxydisulfoton use [].

Oxydisulfoton is a chemical compound classified as an organophosphate, specifically used as an insecticide and acaricide. Its chemical formula is C8H19O3PS3C_8H_{19}O_3PS_3, and it is identified by the CAS number 2497-07-6. This compound appears as a colorless to pale yellow liquid and is known for its high toxicity to both humans and non-target organisms, making it a hazardous substance in agricultural applications. Oxydisulfoton acts primarily by inhibiting acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system, leading to symptoms of organophosphate poisoning upon exposure .

Oxydisulfoton acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects and mites []. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh), which plays a crucial role in nerve impulse transmission. By inhibiting AChE, oxydisulfoton leads to the accumulation of ACh, causing uncontrolled muscle stimulation, paralysis, and ultimately death of the pest [].

Physical and Chemical Properties

  • Molecular weight: 290.4 g/mol []
  • Physical state: Liquid at room temperature
  • Melting point: No data available
  • Boiling point: Decomposes before boiling
  • Solubility: Soluble in organic solvents like acetone and chloroform. Slightly soluble in water.

Oxydisulfoton is classified as an extremely hazardous substance due to its high acute toxicity []. Exposure can occur through inhalation, ingestion, or skin contact. Symptoms of poisoning include nausea, vomiting, diarrhea, muscle weakness, respiratory problems, and coma.

  • Acute oral LD₅₀ (rat): 2.5 mg/kg [] (LD₅₀ refers to the median lethal dose, the amount of a substance that causes death in 50% of a test population)
  • Dermal LD₅0 (rabbit): 4-11 mg/kg []

As an organophosphate, oxydisulfoton exhibits significant biological activity primarily through its neurotoxic effects. It inhibits acetylcholinesterase, leading to an accumulation of acetylcholine at synapses. This results in overstimulation of the nervous system, causing symptoms such as:

  • Headache
  • Nausea and vomiting
  • Muscle twitching
  • Loss of coordination
  • Severe cases may lead to convulsions or death .

Chronic exposure may also result in long-term neurological effects and potential carcinogenic risks .

Oxydisulfoton can be synthesized through several methods, typically involving the reaction of phosphorus sulfide with alcohols in the presence of suitable catalysts. A common synthetic route involves:

  • Formation of Phosphorothioate: Reacting phosphorus pentasulfide with alcohol.
  • Alkylation: The resulting phosphorothioate can then be alkylated using appropriate alkyl halides.

This process allows for the introduction of various alkyl groups, tailoring the compound's properties for specific applications .

Oxydisulfoton is primarily used in agriculture for pest control due to its effectiveness against a wide range of insects and mites. Its applications include:

  • Insecticide: Effective against pests such as aphids and spider mites.
  • Acaricide: Used for controlling mite populations on crops.
  • Agricultural Practices: Employed in various crops including vegetables and fruits to protect yields from pest damage .

Due to its high toxicity, its use is regulated in many countries.

Studies on oxydisulfoton interactions have revealed that it can form complexes with various biomolecules, affecting their function. Research indicates that oxydisulfoton may interact with other pesticides or environmental contaminants, potentially leading to synergistic toxicity. Additionally, its interaction with biological membranes has been studied to understand its absorption and distribution within organisms .

Several compounds share structural or functional similarities with oxydisulfoton, particularly within the organophosphate class. Here are a few notable comparisons:

Compound NameCAS NumberPrimary UseToxicity Level
Disulfoton298-04-4InsecticideHigh
Chlorpyrifos2921-88-2InsecticideModerate to High
Malathion121-75-5InsecticideModerate
Parathion56-38-2InsecticideVery High

Uniqueness of Oxydisulfoton:
Oxydisulfoton is particularly noted for its dual action as both an insecticide and acaricide, along with its severe neurotoxic effects compared to other similar compounds. Its specific chemical structure allows for unique interactions within biological systems that may not be observed with other organophosphates .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Oxydisulfoton is a liquid. Used as an agricultural insecticide. (EPA, 1998)

XLogP3

1.7

Exact Mass

290.0234

LogP

1.73 (LogP)
Log Kow= 1.73

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

2497-07-6

Wikipedia

Oxydisulfoton

General Manufacturing Information

Discontinued by Bayer AG.

Storage Conditions

Keep locked up. Keep away from food, drink and animal feeding stuffs.

Dates

Modify: 2023-08-15
1: Riggs RD, Hamblen ML, Rakes LD. Effects of Fertilizer and Pesticides on Soybean Growing in Heterodera glycines-infected Soil. J Nematol. 1989 Oct;21(4S):635-9. PubMed PMID: 19287663; PubMed Central PMCID: PMC2619000.

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